Ethyl 4-(3-(2-(4-fluorobenzamido)thiazol-4-yl)propanamido)benzoate
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Overview
Description
Ethyl 4-(3-(2-(4-fluorobenzamido)thiazol-4-yl)propanamido)benzoate is a useful research compound. Its molecular formula is C22H20FN3O4S and its molecular weight is 441.48. The purity is usually 95%.
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Scientific Research Applications
Quantum Chemical Studies and Biological Activities
- Quantum Chemical Studies : Investigations into the chemical properties of related benzoate derivatives have been conducted, providing insights into their chemical behavior and potential applications in medicinal chemistry (Sainsbury, 1975). These studies offer foundational knowledge that could be applicable to understanding the reactivity and synthesis of Ethyl 4-(3-(2-(4-fluorobenzamido)thiazol-4-yl)propanamido)benzoate.
- Biological Activity and Anticancer Potential : Research on derivatives of this compound, such as Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate, has revealed their potential as thrombin-receptor antagonists, highlighting the compound's relevance in developing novel therapeutic agents (郭瓊文, 2006).
Synthesis and Structural Analysis
- Crystal X-ray Diffraction Structure : The structural analysis of closely related compounds, such as 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea, has been carried out, providing detailed insights into the molecular structure and potential reactivity of this compound derivatives (Saeed et al., 2010).
Antithrombotic and Antianxiety Agents
- Development of Antithrombotic Agents : Studies on trisubstituted beta-amino acid derivatives related to this compound have shown significant antithrombotic potential, suggesting its utility in acute antithrombotic treatment (Hayashi et al., 1998).
- Antianxiety Properties : The synthesis and evaluation of Ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate and related compounds have revealed their high affinity for central benzodiazepine receptors, demonstrating antianxiety properties without typical benzodiazepine side effects (Anzini et al., 2008).
Antimicrobial and Antitubercular Activities
- Synthesis of Anticancer Agents : The synthesis of new Benzothiazole Acylhydrazones has been explored for their probable anticancer activity, shedding light on the potential of this compound derivatives as therapeutic agents (Osmaniye et al., 2018).
- Design and Synthesis of GyrB Inhibitors : Thiazole-aminopiperidine hybrid analogues have been developed as novel Mycobacterium tuberculosis GyrB inhibitors, indicating the role of this compound derivatives in antimicrobial research (Jeankumar et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit diverse biological activities . They can interact with various targets, affecting different biological processes.
Mode of Action
Thiazole derivatives are known to interact with their targets in different ways, depending on the specific structure of the derivative and the nature of the target . The presence of the fluorobenzamido group and the thiazolyl group could influence the interaction with its targets.
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways, including those involved in antimicrobial, antifungal, anti-inflammatory, and antitumor activities .
Result of Action
Thiazole derivatives are known to have a wide range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Properties
IUPAC Name |
ethyl 4-[3-[2-[(4-fluorobenzoyl)amino]-1,3-thiazol-4-yl]propanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O4S/c1-2-30-21(29)15-5-9-17(10-6-15)24-19(27)12-11-18-13-31-22(25-18)26-20(28)14-3-7-16(23)8-4-14/h3-10,13H,2,11-12H2,1H3,(H,24,27)(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQZLRUABZYXCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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